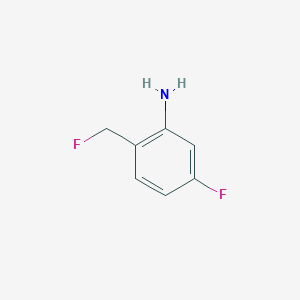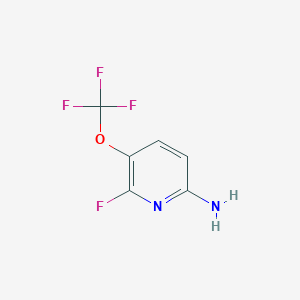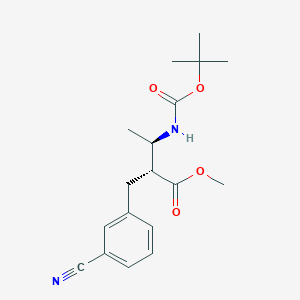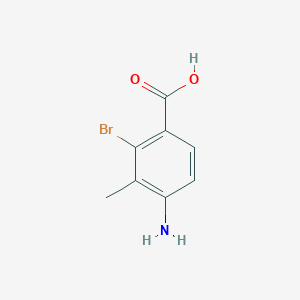![molecular formula C18H28P2 B14793741 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is a chiral ligand known for its high efficiency in asymmetric catalysis. It is commonly used in various organic synthesis reactions due to its ability to induce chirality in the products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene typically involves the reaction of 1,2-dibromobenzene with (2R,5R)-2,5-dimethylphospholane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phospholane . The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran or toluene
Base: Sodium hydride or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: To ensure consistent product quality and yield.
Purification: Using crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene undergoes various types of reactions, including:
Oxidation: The phospholane rings can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced back to its original form from the oxide state.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: this compound monooxide.
Reduction: The original this compound.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene is widely used in scientific research due to its chiral properties. Some applications include:
Chemistry: Used as a ligand in asymmetric hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral drugs and natural products.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Applied in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing chirality in the products. The molecular targets include transition metals such as rhodium, palladium, and platinum. The pathways involved typically include oxidative addition, migratory insertion, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide
Uniqueness
This compound is unique due to its high efficiency and selectivity in asymmetric catalysis. Its smaller phospholane rings compared to its diethyl and diisopropyl counterparts provide better steric control, leading to higher enantioselectivity in reactions .
Propiedades
Fórmula molecular |
C18H28P2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(2R,5R)-1-[2-[(2R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16?,20?/m1/s1 |
Clave InChI |
AJNZWRKTWQLAJK-VICLNHQSSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CCC3C)C)C |
SMILES canónico |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)


![[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate](/img/structure/B14793710.png)
![[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate](/img/structure/B14793718.png)

![[(26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate](/img/structure/B14793725.png)

![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)

![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)

